(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the nitrophenyl group: This step might involve a nitration reaction followed by coupling with the furan ring.
Formation of the enenitrile group: This can be done through a Knoevenagel condensation reaction.
Attachment of the piperidinylcarbonyl group: This step might involve an amide formation reaction.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Condensation: The enenitrile group can participate in various condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride.
Condensation: Common reagents include aldehydes and ketones in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Condensation: Formation of various carbonyl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its complex structure.
Medicine
Drug Development: Potential use as a lead compound in the development of new drugs.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(morpholin-1-ylcarbonyl)prop-2-enenitrile
- (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O4/c20-13-14(19(23)21-10-4-1-5-11-21)12-15-8-9-18(26-15)16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2/b14-12+ |
InChI Key |
CNPKCAOLXKGOHU-WYMLVPIESA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origin of Product |
United States |
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